molecular formula C19H20FN3O2 B2940200 1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894014-99-4

1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2940200
CAS RN: 894014-99-4
M. Wt: 341.386
InChI Key: CFSQYPZPLIJYPI-UHFFFAOYSA-N
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Description

The compound “1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule. It contains an ethylphenyl group, a fluorophenyl group, and a urea group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group suggests that the compound could form hydrogen bonds, which could influence its structure and properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The urea group could participate in acid-base reactions, while the phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar urea group and the nonpolar phenyl groups .

Scientific Research Applications

Synthesis and Characterization of Urea Derivatives

Research demonstrates the synthesis and characterization of urea derivatives, highlighting their structural and chemical properties. For instance, the creation of urea compounds involving complexation with naphthyridines and benzoates, studying their association via NMR spectroscopy and quantum chemical calculations, elucidates the substituent effect on complex formation and hydrogen bonding dynamics (Ośmiałowski et al., 2013). These insights are crucial for designing urea derivatives with desired physical and chemical properties for various applications.

Chemical Reactions and Biological Activities

Urea derivatives play a significant role in chemical reactions and possess biological activities. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is one such example, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids under mild conditions, which are pivotal in synthesizing biologically active molecules (Thalluri et al., 2014).

Materials Science and Polymer Chemistry

In the domain of materials science, urea derivatives have been investigated for their electrochromic properties and as components in polymer chemistry. For example, the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with ethylene dioxythiophene enhances electrochromic properties, indicating the potential for developing advanced materials for electronic display technologies (Türkarslan et al., 2007).

Drug Discovery and Pharmacology

In pharmacology and drug discovery, urea derivatives are explored for their receptor antagonism properties. Research into the role of Orexin-1 Receptor mechanisms on compulsive food consumption underscores the therapeutic potential of urea compounds in treating eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve interacting with specific biological targets .

Future Directions

The future directions for research on this compound could involve studying its properties in more detail, exploring its potential applications, and developing methods for its synthesis .

properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSQYPZPLIJYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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